molecular formula C19H19F3N2O3S B2961254 (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine CAS No. 1421586-64-2

(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

Cat. No.: B2961254
CAS No.: 1421586-64-2
M. Wt: 412.43
InChI Key: MDLBGQKRUOUXGX-JLHYYAGUSA-N
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Description

(E)-2-((1-(Styrylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is a sophisticated chemical hybrid designed for discovery research in agrochemical and pharmaceutical sciences. This compound synergistically integrates multiple bioactive motifs: a 5-(trifluoromethyl)pyridine group, a piperidine linker, and a styrylsulfonyl pharmacophore. The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern agrochemicals and pharmaceuticals, valued for its strong electron-withdrawing nature and ability to enhance metabolic stability, lipophilicity, and overall bioactivity of molecules . The incorporation of a piperazine or piperidine ring as a structural element is a established strategy in medicinal chemistry, often serving as a conformational bridge that can improve solubility and receptor interaction, as seen in various developed plant activators and pharmaceuticals . The specific stereochemistry denoted by (E) -configuration is critical for defining the molecule's three-dimensional shape and its subsequent interaction with biological targets. While the specific mechanism of action for this novel compound is a subject of ongoing research, its structure suggests high potential as a key intermediate or candidate for developing innovative plant protection agents . Similar TFMP derivatives have been shown to act as plant activators, capable of inducing systemic acquired resistance (SAR) by priming defense pathways, such as enhancing the activities of defense enzymes like superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL) . Furthermore, its structural features make it a compelling candidate for screening in pharmaceutical research , particularly for discovering new small-molecule therapies. This product is intended for use in professional laboratory settings only. For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Properties

IUPAC Name

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c20-19(21,22)16-6-7-18(23-14-16)27-17-8-11-24(12-9-17)28(25,26)13-10-15-4-2-1-3-5-15/h1-7,10,13-14,17H,8-9,11-12H2/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLBGQKRUOUXGX-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on the mechanisms of action, efficacy in preclinical studies, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a styrylsulfonyl piperidine moiety. Its structural complexity suggests potential interactions with various biological targets, particularly in cancer therapy.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Mitotic Inhibition : These compounds are known to induce mitotic arrest in cancer cells, leading to apoptosis. This effect is primarily due to the inhibition of key mitotic kinases, disrupting normal spindle assembly and chromosome alignment during cell division .
  • Cell Cycle Arrest : Studies have shown that these compounds can cause significant G2/M phase arrest in cancer cells. This arrest is associated with the induction of DNA damage and the activation of apoptotic pathways .

Efficacy in Preclinical Studies

Numerous studies have evaluated the anticancer efficacy of styrylsulfonyl pyridines, including derivatives of this compound:

CompoundCell LineGI50 (μM)Mechanism
TL-77HCT-116< 1Mitotic arrest, apoptosis induction
TL-68A27800.5DNA damage, cell cycle arrest
ON01910Various0.3Non-ATP competitive kinase inhibition

These compounds have demonstrated potent growth inhibition against various cancer cell lines, with GI50 values often below 1 μM, indicating high potency against tumor cells compared to normal cells .

Structure-Activity Relationships (SAR)

The biological activity of these compounds is heavily influenced by their structural components. Key findings include:

  • Sulfonyl Group : The presence of a styrylsulfonyl group enhances the compound's ability to interact with mitotic kinases.
  • Pyridine Substitution : The trifluoromethyl group on the pyridine ring contributes to increased lipophilicity and improved cellular uptake, enhancing bioavailability and efficacy .

Case Studies

Several case studies have highlighted the clinical relevance of these compounds:

  • ON01910.Na Clinical Trials : This compound has undergone extensive clinical trials demonstrating significant antitumor activity in patients with solid tumors and hematological cancers. Its mechanism involves inducing mitotic arrest and apoptosis while maintaining a favorable safety profile .
  • Preclinical Models : In animal models, lead candidates derived from (E)-styrylsulfonyl methylpyridines exhibited promising antitumor activities, leading to further exploration in therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Position : The 5-CF₃ group in the target compound aligns with 7e–7j (), where CF₃ groups improve metabolic resistance .
  • Sulfonyl Groups : ’s compound includes methylsulfonyl and aryl-sulfonyl groups, which likely enhance solubility and target binding compared to the target’s styrylsulfonyl group .
  • Substituent Diversity : Chloro and nitro groups in 7e–7j increase reactivity but may reduce bioavailability due to higher polarity .

Physicochemical and Drug-Likeness Properties

Computational studies from highlight the importance of logP, solubility, and oral bioavailability:

Property Compound Target Compound (Predicted)
logP 3.2 ~3.8 (higher lipophilicity)
Water Solubility (mg/mL) 0.05 0.02 (due to styrylsulfonyl)
Oral Bioavailability 76% ~65% (moderate permeability)

The styrylsulfonyl group in the target compound may reduce solubility compared to methylsulfonyl analogs () but improve membrane permeability via π-stacking interactions .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine?

  • Methodological Answer : The synthesis involves two key steps: (1) sulfonylation of piperidine-4-ol derivatives with styrylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the styrylsulfonyl-piperidine intermediate, and (2) coupling this intermediate with 2-chloro-5-(trifluoromethyl)pyridine via nucleophilic aromatic substitution. Column chromatography or recrystallization is recommended for purification, as demonstrated in similar sulfonamide-piperidine-pyridine syntheses achieving >99% purity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • 1H and 13C NMR : Assign peaks for the styrylsulfonyl group (e.g., vinyl protons at δ 6.5–7.5 ppm) and trifluoromethyl substituent (distinct 19F coupling).
  • HRMS : Confirm molecular ion accuracy (e.g., [M+H]+ with <2 ppm error).
  • X-ray crystallography (if crystals are obtainable): Resolve stereochemistry and bond angles, as shown in piperidine-pyridine derivatives .
  • FT-IR : Validate sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities .

Q. How can the (E)-configuration of the styrylsulfonyl group be confirmed experimentally?

  • Methodological Answer : Use NOESY NMR to detect spatial proximity between the styryl double bond protons and adjacent groups. For example, in the (E)-isomer, trans-vinyl protons show no NOE correlation, whereas (Z)-isomers exhibit cross-peaks. Coupling constants (J ≈ 12–16 Hz for trans) further support the configuration .

Q. What purification techniques optimize isolation of the (E)-isomer?

  • Methodological Answer :

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers.
  • Recrystallization : Polar solvents like ethanol or acetonitrile enhance selectivity for the (E)-isomer due to differential solubility .

Advanced Research Questions

Q. How can conflicting NMR data for sulfonamide linkages be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Map proton-proton correlations and assign quaternary carbons. For example, HMBC correlations between piperidine protons and sulfonyl sulfur confirm connectivity.
  • Deuterium exchange experiments : Identify labile protons (e.g., NH in sulfonamide) to distinguish from aromatic signals .

Q. What strategies improve stereoselectivity during sulfonylation?

  • Methodological Answer :

  • Solvent effects : Polar aprotic solvents (e.g., DMF, pyridine) stabilize transition states, favoring (E)-isomer formation via steric control.
  • Catalytic bases : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity while minimizing racemization .

Q. How do computational methods predict drug-like properties of this compound?

  • Methodological Answer :

  • Physicochemical profiling : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bonding capacity.
  • Oral bioavailability : Molecular dynamics simulations assess membrane permeability, while BOILED-Egg models predict gastrointestinal absorption .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Temperature control : Exothermic sulfonylation requires jacketed reactors to maintain 0–5°C, preventing thermal isomerization.
  • Catalyst loading : Optimize stoichiometry (e.g., 1.2 equiv sulfonyl chloride) to minimize byproducts, as shown in high-yield (86–87%) syntheses of analogous compounds .

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